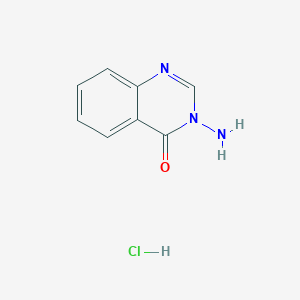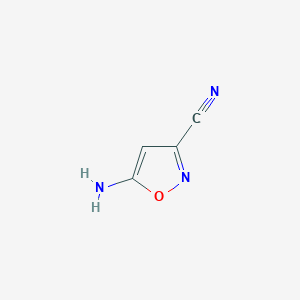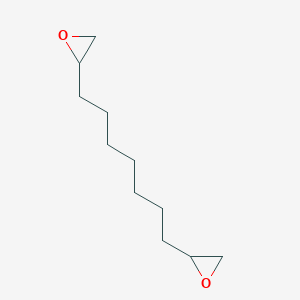
1,7-Di(oxiran-2-yl)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a clear liquid with a faint odor of alkenes . It is also known by other names such as DEO , octadiene diepoxide , and 1,2,7,8-diepoxyoctane .
1,7-Di(oxiran-2-yl)heptane: is a chemical compound with the molecular formula . It consists of two epoxide (oxirane) functional groups attached to a seven-carbon aliphatic chain.
Preparation Methods
Laboratory Synthesis: One common synthetic route involves the epoxidation of 1,7-octadiene using a peracid, such as peracetic acid or m-chloroperbenzoic acid. The reaction proceeds through the formation of an epoxide intermediate, resulting in the desired product.
Industrial Production: While industrial-scale production methods are less common, they may involve similar epoxidation processes. specific industrial methods for 1,7-di(oxiran-2-yl)heptane are not widely documented.
Chemical Reactions Analysis
Reactivity: The compound is highly reactive due to its two epoxide groups. It can undergo various reactions, including ring-opening reactions, nucleophilic attacks, and rearrangements.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: 1,7-Di(oxiran-2-yl)heptane serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows for the creation of functionalized compounds.
Biology and Medicine: While not directly used in biological or medical applications, its derivatives may find use as intermediates in drug synthesis or as tools in chemical biology.
Industry: Limited industrial applications exist due to its reactivity, but it may be used in specialty chemical synthesis.
Mechanism of Action
- The compound’s mechanism of action depends on its derivatives. For example, if it undergoes ring-opening reactions, the resulting alcohols may act as surfactants or polymer precursors.
- Molecular targets and pathways would vary based on the specific application.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: 1,7-Di(oxiran-2-yl)heptane’s uniqueness lies in its dual epoxide functionality, which allows for diverse chemical transformations.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-[7-(oxiran-2-yl)heptyl]oxirane |
InChI |
InChI=1S/C11H20O2/c1(2-4-6-10-8-12-10)3-5-7-11-9-13-11/h10-11H,1-9H2 |
InChI Key |
MWSALYKSEGYAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCCCCCCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


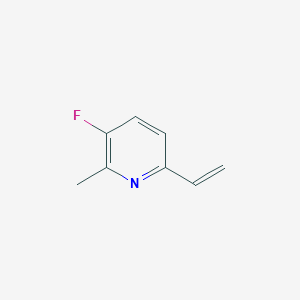
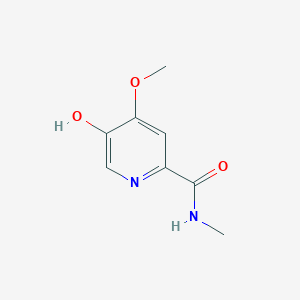
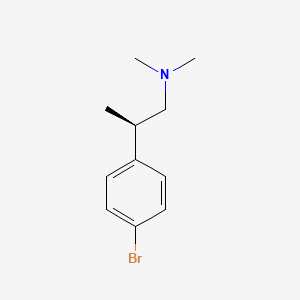
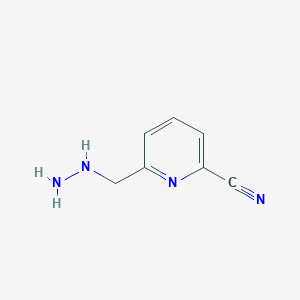
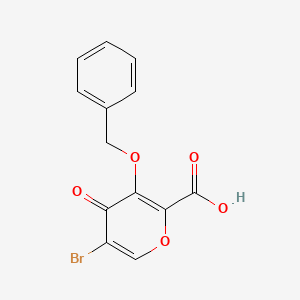
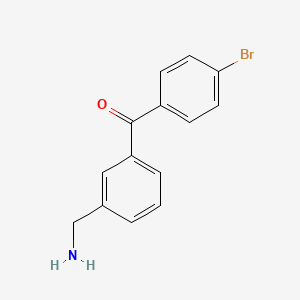
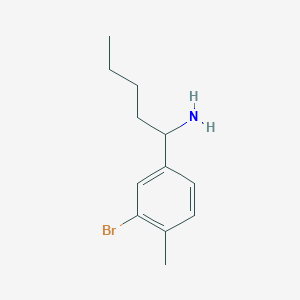
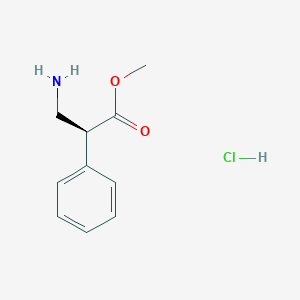
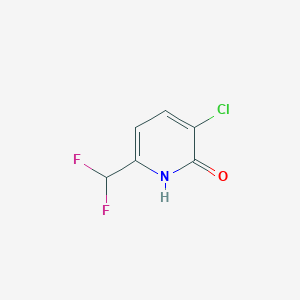
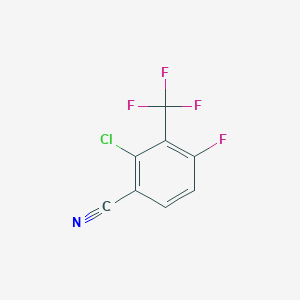
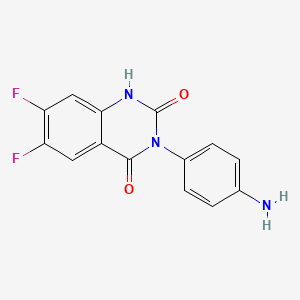
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)
